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Compound of Interest

Compound Name: Trioctyltin chloride

Cat. No.: B1346589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Trioctyltin
chloride (CAS No. 2587-76-0), also known as chloro(trioctyl)stannane. The information

presented herein is essential for the identification, characterization, and quality control of this

organotin compound in research and development settings. This document outlines typical

spectroscopic data (NMR, IR, and MS), detailed experimental protocols for acquiring such data,

and a workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for Trioctyltin chloride based

on characteristic spectroscopic values for analogous organotin compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Solvent
Chemical Shift (δ) /

ppm (Predicted)
Description

¹H CDCl₃ ~0.9 (t)

Terminal methyl

protons (-CH₃) of the

octyl chains.

~1.2-1.4 (m)

Methylene protons (-

CH₂-) of the octyl

chains.

~1.5-1.7 (m)

Methylene protons

beta to the tin atom

(Sn-CH₂-CH₂-).

~1.0-1.2 (t)

Methylene protons

alpha to the tin atom

(Sn-CH₂-).

¹³C CDCl₃ ~14
Terminal methyl

carbon (-CH₃).

~22-32

Methylene carbons (-

CH₂-) of the octyl

chains.

~27

Methylene carbon

beta to the tin atom

(Sn-CH₂-CH₂-).

~15

Methylene carbon

alpha to the tin atom

(Sn-CH₂-).

¹¹⁹Sn CDCl₃ +150 to +170

The chemical shift is

sensitive to the

solvent and

concentration.

Note: The predicted chemical shifts are based on known values for similar trialkyltin halides.

Actual experimental values may vary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode

Frequency (cm⁻¹)

(Predicted)
Intensity

C-H stretch (alkyl) 2955-2850 Strong

C-H bend (methylene) 1465 Medium

C-H bend (methyl) 1375 Medium

Sn-C stretch 600-500 Medium-Strong

Sn-Cl stretch ~330 Strong

Note: The predicted frequencies are based on typical values for long-chain alkyltin compounds.

Table 3: Mass Spectrometry (MS) Data
Ion m/z (Predicted) Description

[M]+ 494.27 Molecular ion (for ¹²⁰Sn, ³⁵Cl)

[M-Cl]+ 459.33 Loss of chlorine atom

[M-C₈H₁₇]+ 381.18 Loss of an octyl radical

[Sn(C₈H₁₇)₂Cl]+ 381.18 Dioctyltin chloride cation

[SnC₈H₁₇]+ 233.09 Octyltin cation

Note: The m/z values are predicted for the most abundant isotopes. The full mass spectrum will

show a characteristic isotopic pattern for tin. Predicted values are sourced from PubChem[1].

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve approximately 10-20 mg of Trioctyltin chloride in 0.6-0.8 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

If required for quantitative analysis, a known amount of an internal standard (e.g.,

tetramethylsilane - TMS, or a suitable non-reactive compound) can be added.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on concentration).
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Temperature: 298 K.

¹¹⁹Sn NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: A wide spectral window (e.g., -400 to 400 ppm) may be necessary initially to

locate the signal.

Acquisition Time: 0.5-1 second.

Relaxation Delay: 1-2 seconds.

Number of Scans: 256-1024.

Temperature: 298 K.

Reference: Tetramethyltin (SnMe₄) is a common external reference for ¹¹⁹Sn NMR.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.

Place a small amount of neat Trioctyltin chloride (which is a liquid at room temperature)

directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS) system, or with a direct infusion source. Electron

Ionization (EI) or Electrospray Ionization (ESI) can be used.

GC-MS Sample Preparation and Analysis:

Prepare a dilute solution of Trioctyltin chloride in a suitable volatile solvent (e.g., hexane or

dichloromethane) at a concentration of approximately 1 mg/mL.

Inject 1 µL of the solution into the GC-MS system.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

Carrier Gas: Helium.

MS Conditions (EI):

Ion Source Temperature: 230 °C.

Electron Energy: 70 eV.

Mass Range: m/z 50-600.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1346589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ESI-MS Sample Preparation and Analysis:

Prepare a dilute solution (e.g., 10 µg/mL) of Trioctyltin chloride in a solvent mixture

compatible with ESI (e.g., methanol/water with a small amount of formic acid for positive ion

mode).

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

MS Conditions (Positive Ion Mode):

Capillary Voltage: 3-4 kV.

Nebulizing Gas: Nitrogen.

Drying Gas Temperature: 300-350 °C.

Mass Range: m/z 100-800.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Trioctyltin chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Trioctyltin chloride | C24H51ClSn | CID 75757 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Characterization of Trioctyltin Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346589#spectroscopic-data-for-trioctyltin-chloride-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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